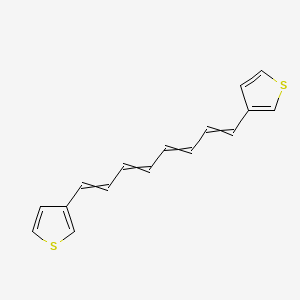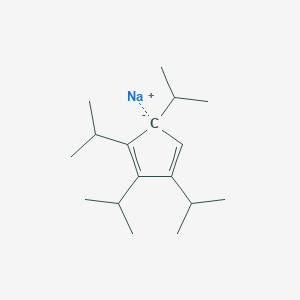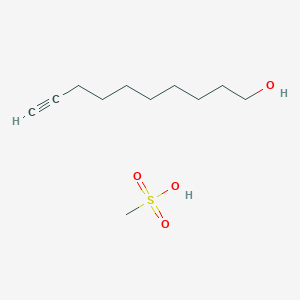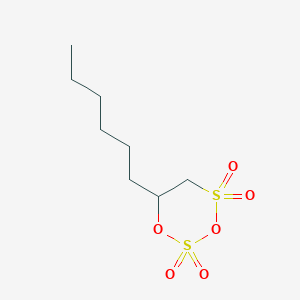
6-Hexyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hexyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone is a chemical compound characterized by its unique structure, which includes a hexyl group attached to a dioxadithiane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hexyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone typically involves the reaction of hexyl-substituted precursors with sulfur-containing reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
6-Hexyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The hexyl group or other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.
Aplicaciones Científicas De Investigación
6-Hexyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an antimicrobial or anticancer agent.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 6-Hexyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through the formation of reactive intermediates, binding to specific enzymes or receptors, and modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
5,5,6,6-Tetramethyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone: A similar compound with tetramethyl groups instead of a hexyl group.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl diacrylate: Another compound with a hexyl group but different functional groups.
Uniqueness
6-Hexyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone is unique due to its specific structural features and the presence of a hexyl group, which may impart distinct chemical and physical properties compared to similar compounds
Propiedades
Número CAS |
112678-64-5 |
|---|---|
Fórmula molecular |
C8H16O6S2 |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
6-hexyl-1,3,2,4-dioxadithiane 2,2,4,4-tetraoxide |
InChI |
InChI=1S/C8H16O6S2/c1-2-3-4-5-6-8-7-15(9,10)14-16(11,12)13-8/h8H,2-7H2,1H3 |
Clave InChI |
MHEBMJPVRNIWTR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1CS(=O)(=O)OS(=O)(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Benzyloxy)methyl]oxolane-2-thione](/img/structure/B14301520.png)
![3-(4'-Fluoro-3,3',5-trimethyl[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B14301525.png)
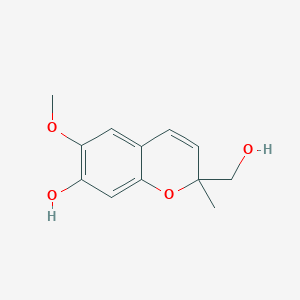
![4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B14301540.png)
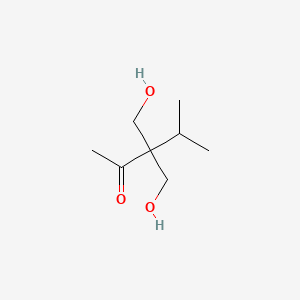

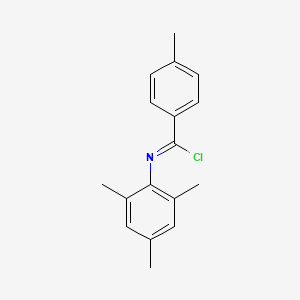
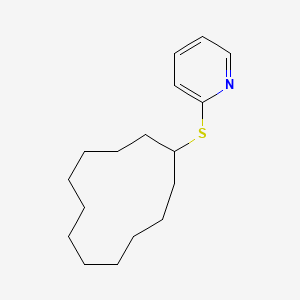
![[2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14301585.png)
![N'-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14301588.png)
